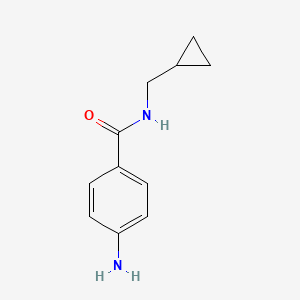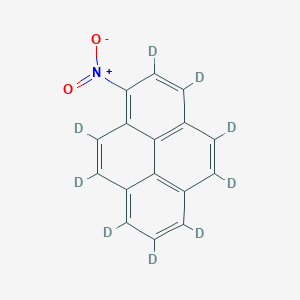
2,4-Diiodo-3-hydroxy-6-methylpyridine
Descripción general
Descripción
2,4-Diiodo-3-hydroxy-6-methylpyridine (DIHMP) is a chemical compound that belongs to the pyridine family. It has a molecular formula of C6H5I2NO and a molecular weight of 360.92 g/mol .
Synthesis Analysis
The synthesis of compounds similar to DIHMP has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of DIHMP consists of a pyridine ring with iodine atoms at the 2nd and 4th positions, a hydroxyl group at the 3rd position, and a methyl group at the 6th position .Aplicaciones Científicas De Investigación
Iodination Reactions
2,4-Diiodo-3-hydroxy-6-methylpyridine is related to compounds that have been studied for their iodination reactions. For example, iodination of 2-benzyl-3-hydroxypyridine yields 6-iodo and 4,6-diiodo derivatives, indicating a potential pathway for the synthesis of diiodo derivatives in pyridine compounds (Smirnov et al., 1972).
Synthesis of Complex Compounds
Various condensation and ring-closing reactions have been utilized to synthesize complex compounds involving derivatives of 6-methylpyridine, which is structurally similar to 2,4-Diiodo-3-hydroxy-6-methylpyridine. These compounds have potential applications in fluorescence probes for biological pathways (Prior et al., 2014).
Isolation from Marine Fungi
Derivatives of 6-methylpyridinone, closely related to 2,4-Diiodo-3-hydroxy-6-methylpyridine, have been isolated from marine-derived fungi, suggesting the potential of these compounds in natural product chemistry and possibly in drug discovery (Chen et al., 2017).
Phytotoxic Activity Studies
Studies on derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one, which is structurally related to 2,4-Diiodo-3-hydroxy-6-methylpyridine, have shown potential phytotoxic effects on various plant species. This indicates possible applications in agricultural chemistry (Demuner et al., 2009).
Vibrational Spectroscopy and Quantum Chemical Calculations
Molecular structure and vibrational modes of compounds similar to 2,4-Diiodo-3-hydroxy-6-methylpyridine have been investigated using IR and Raman spectroscopy, along with quantum chemical calculations. This research provides insight into the molecular stability and potential applications in material science (Kucharska et al., 2010).
Electrophilic Substitution Studies
Research on the electrophilic substitution of hydroxypyridine compounds, which are structurally similar to 2,4-Diiodo-3-hydroxy-6-methylpyridine, provides insights into the reactivity and potential synthetic pathways for such compounds (Smirnov et al., 1976).
Synthesis of Derivatives
Studies on the synthesis of N-(4-pyridonyl)-oxyacetic acid derivatives, closely related to 2,4-Diiodo-3-hydroxy-6-methylpyridine, have revealed methods to produce various derivatives with potential applications in medicinal chemistry (Bojarska-Dahlig, 2010).
Retinoprotective Effects
Research on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a compound with structural similarities, has shown potential retinoprotective effects, indicating a possible area of therapeutic application for related compounds like 2,4-Diiodo-3-hydroxy-6-methylpyridine in ocular health (Peresypkina et al., 2020).
Vibrational Spectroscopy and Molecular Structure Analysis
Investigations into the molecular structure of similar compounds using vibrational spectroscopy and density functional theory offer insights into the electronic structure and potential applications in molecular electronics or sensor technology (Karnan et al., 2012).
Radiofluorination Applications
The use of substituted pyridine compounds in radiofluorination demonstrates potential applications in medical imaging and diagnostics, suggesting similar possibilities for 2,4-Diiodo-3-hydroxy-6-methylpyridine (Malik et al., 2011).
Photodimerization Studies
Research on the photodimerization of pyridine compounds, including derivatives of methylpyridines, provides insights into the chemical reactivity under UV irradiation, which could be relevant for 2,4-Diiodo-3-hydroxy-6-methylpyridine in the field of photochemistry (Taylor & Kan, 1963).
Hydrodenitrogenation Studies
The hydrodenitrogenation of methylpyridines offers an understanding of chemical processes relevant in petroleum refining and environmental remediation, which could extend to compounds like 2,4-Diiodo-3-hydroxy-6-methylpyridine (Wang et al., 2007).
Synthesis of Amino and Hydroxymethyl Derivatives
Studies on the aminomethylation of pyridines closely related to 2,4-Diiodo-3-hydroxy-6-methylpyridine reveal synthetic pathways for creating amino and hydroxymethyl derivatives, important in pharmaceutical chemistry (Smirnov et al., 2005).
One-Pot Synthesis Methods
One-pot synthesis routes for derivatives of hydroxypyridines highlight efficient and cost-effective methods for producing biologically active products, applicable to 2,4-Diiodo-3-hydroxy-6-methylpyridine (Hoseinpour et al., 2020).
Metal Complexes in Medicinal Chemistry
Research on metal complexes of hydroxypyridinones, which include structures similar to 2,4-Diiodo-3-hydroxy-6-methylpyridine, underscores their potential in medicinal inorganic chemistry, particularly in iron chelation and imaging applications (Thompson et al., 2006).
Propiedades
IUPAC Name |
2,4-diiodo-6-methylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2NO/c1-3-2-4(7)5(10)6(8)9-3/h2,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABSESGTIATYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)I)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698168 | |
| Record name | 2,4-Diiodo-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diiodo-3-hydroxy-6-methylpyridine | |
CAS RN |
934965-62-5 | |
| Record name | 2,4-Diiodo-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol](/img/structure/B3169104.png)









![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)